1-Chloropropane-2-sulfonyl chloride

Beschreibung

Historical Context and Evolution of Alkane- and Halogenated Alkane Sulfonyl Chlorides

The study of organosulfur compounds, particularly sulfonyl chlorides, has a rich history. Early methods for their preparation often involved harsh and non-selective reagents. One of the foundational industrial processes for producing alkanesulfonyl chlorides is the Reed reaction, which involves the reaction of alkanes with a mixture of sulfur dioxide and chlorine, typically initiated by actinic light. google.comwikipedia.org This process, developed in the early 20th century, provided a direct route from simple hydrocarbons to valuable sulfonyl chloride intermediates. google.com

The synthesis of halogenated alkane sulfonyl chlorides evolved from these general methods. For instance, processes were developed for the sulfochlorination of chloroalkanes. google.com Other approaches include the oxidative chlorination of sulfur-containing starting materials like mercaptans (thiols), disulfides, and cyclic thioethers (sultones) using chlorine in the presence of water or other chlorinating agents. google.comresearchgate.netgoogle.comcdnsciencepub.com The reaction of sultones, such as 1,3-propanesultone, with reagents like thionyl chloride or phosphorus pentachloride in the presence of an acid amide catalyst, has been shown to produce chloroalkanesulfonyl chlorides, such as 3-chloropropane-1-sulfonyl chloride. google.com Over the years, research has focused on developing milder, safer, and more selective methods, utilizing reagents like N-chlorosuccinimide, sodium hypochlorite (B82951) (bleach), or photocatalytic systems to avoid the hazards associated with gaseous chlorine and other corrosive reagents. rsc.orgacs.orgorganic-chemistry.orgnih.gov These advancements have broadened the accessibility and utility of functionalized sulfonyl chlorides in synthetic chemistry. nih.gov

Structural Characteristics and Chemical Significance within Organosulfur Chemistry

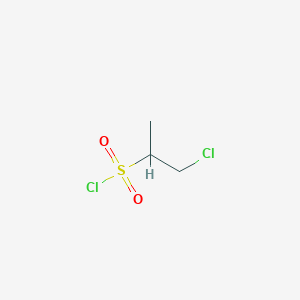

1-Chloropropane-2-sulfonyl chloride is an isomer within the family of chloropropanesulfonyl chlorides. Its structure consists of a three-carbon propane (B168953) chain where the sulfonyl chloride group (-SO₂Cl) is attached to the second carbon, and a chlorine atom is attached to the first carbon. The sulfur atom in the sulfonyl chloride group is tetrahedral, bonded to two oxygen atoms, a chlorine atom, and the propane backbone. wikipedia.org

This compound is a member of the organosulfur family, a diverse class of molecules with significant roles in medicinal chemistry, agrochemicals, and materials science. taylorandfrancis.comwikipedia.org The chemical significance of this compound stems from its two distinct electrophilic centers:

The Sulfonyl Chloride Group: This is a highly reactive functional group. fiveable.me It readily reacts with a wide range of nucleophiles, such as amines to form sulfonamides and alcohols to form sulfonate esters. wikipedia.org Sulfonamides are a cornerstone of many pharmaceutical drugs, including antibiotics and diuretics. wikipedia.orgsigmaaldrich.com

The Chloroalkane Moiety: The carbon atom bonded to the primary chlorine is also an electrophilic site, susceptible to nucleophilic substitution (Sₙ2) reactions.

The presence of these two groups on the same small scaffold allows for the potential for selective or sequential functionalization, making it a useful synthetic intermediate for introducing complex functionality into larger molecules. The interplay and relative reactivity of these two sites under various reaction conditions are of significant interest in synthetic methodology.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 16621-26-4 | guidechem.com |

| Molecular Formula | C₃H₆Cl₂O₂S | guidechem.com |

| Molecular Weight | 177.05 g/mol | guidechem.com |

| Canonical SMILES | CC(CCl)S(=O)(=O)Cl | guidechem.com |

| InChIKey | OYYOJXZPHXHNGN-UHFFFAOYSA-N | guidechem.com |

| IUPAC Name | This compound | guidechem.com |

Scope and Academic Relevance of Research on this compound

While sulfonyl chlorides as a class are extensively researched and widely applied, the academic focus on this compound specifically appears to be limited compared to its isomers, such as 3-chloropropane-1-sulfonyl chloride. google.comchemspider.com Much of the available literature discusses the synthesis and reactions of alkane and haloalkane sulfonyl chlorides more broadly. magtech.com.cngoogle.comgoogle.com

The academic relevance of this compound lies primarily in its potential as a bifunctional reagent in synthetic organic chemistry. The key research questions surrounding this molecule would involve exploring the chemoselectivity of its reactions. For instance, researchers might investigate conditions that favor nucleophilic attack at the sulfonyl chloride group over substitution at the chlorinated carbon, or vice versa. This differential reactivity could be exploited in multi-step syntheses to build molecular complexity.

One documented synthetic route to this compound starts from 1-chloropropane (B146392), highlighting its accessibility from common starting materials. guidechem.comchemicalbook.com The reactivity of related structures, like 2-chloroethanesulfonyl chloride, has been studied, revealing complex reaction pathways that can involve the formation of transient species like sulfenes. cdnsciencepub.comrit.edu By analogy, the reactions of this compound could provide insights into the fundamental reactivity of β-chloro sulfonyl chlorides, contributing to the broader understanding of organosulfur reaction mechanisms.

Table 2: Comparison of Chlorinated Propanesulfonyl Chloride Isomers

| Compound Name | CAS Number | Molecular Formula | Structure (SMILES) |

|---|---|---|---|

| This compound | 16621-26-4 | C₃H₆Cl₂O₂S | CC(CCl)S(=O)(=O)Cl |

| 3-Chloropropane-1-sulfonyl chloride | 1633-82-5 | C₃H₆Cl₂O₂S | C(CS(=O)(=O)Cl)Cl |

| 2-Chloropropane-1-sulfonyl chloride | Not readily available | C₃H₆Cl₂O₂S | CC(Cl)CS(=O)(=O)Cl |

| 2-Chloropropane-2-sulfonyl chloride | Not readily available | C₃H₆Cl₂O₂S | CC(Cl)(S(=O)(=O)Cl)C |

| 1-Chloropropane-1-sulfonyl chloride | Not readily available | C₃H₆Cl₂O₂S | CCC(Cl)S(=O)(=O)Cl |

Eigenschaften

IUPAC Name |

1-chloropropane-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O2S/c1-3(2-4)8(5,6)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYOJXZPHXHNGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chloropropane 2 Sulfonyl Chloride

Direct Synthesis Approaches

Direct approaches aim to introduce the sulfonyl chloride group onto a propyl chloride backbone in a single conceptual stage. These methods are often challenged by issues of regioselectivity.

Chlorosulfonation of Propyl Chloride Derivatives

The direct chlorosulfonation of alkanes involves the reaction with a strong sulfonating agent, typically chlorosulfonic acid (ClSO₃H), to introduce a sulfonyl chloride group. pageplace.delsu.edu When applied to 1-chloropropane (B146392), this reaction is expected to be a free-radical process, leading to a mixture of isomeric products. The secondary carbon (C-2) is generally more susceptible to radical attack than the primary carbons, suggesting that formation of 1-chloropropane-2-sulfonyl chloride is feasible. However, substitution at other positions is also likely, creating significant purification challenges. sciencemadness.org

The reaction mechanism involves the homolytic cleavage of chlorosulfonic acid to generate a chlorosulfonyl radical (•SO₂Cl), which then abstracts a hydrogen atom from the alkane chain. The resulting alkyl radical reacts with another molecule of the reagent to form the product.

A key challenge in this direct approach is controlling the reaction conditions to favor sulfonation at the C-2 position over other competing reactions. The reaction of chlorosulfonic acid with organic compounds can be vigorous and is often performed at low temperatures. lsu.edu

Table 1: General Conditions for Direct Chlorosulfonation

| Parameter | Condition | Source |

| Substrate | 1-Chloropropane | N/A |

| Reagent | Chlorosulfonic acid (ClSO₃H) | pageplace.delsu.edu |

| Initiation | UV light or heat (typical for alkanes) | N/A |

| Temperature | Typically low to moderate | lsu.edu |

| Key Challenge | Low regioselectivity, formation of isomeric mixtures | sciencemadness.org |

Oxidative Chlorosulfonation Pathways

Oxidative chlorosulfonation methods are powerful techniques for synthesizing sulfonyl chlorides from various sulfur-containing precursors, such as thiols, disulfides, or their derivatives. These methods involve the simultaneous oxidation of the sulfur atom and chlorination to form the sulfonyl chloride moiety. The precursor for synthesizing this compound via these routes would typically be 1-chloropropane-2-thiol or a related sulfur compound.

Peroxide/Chlorine-Mediated Oxidative Chlorosulfonation

A highly effective method for the direct conversion of thiols to sulfonyl chlorides utilizes a combination of hydrogen peroxide (H₂O₂) and a chlorine source like thionyl chloride (SOCl₂). organic-chemistry.org This approach is characterized by rapid reaction times and high yields under mild conditions. organic-chemistry.org The reaction proceeds through the oxidative chlorination of the thiol. For the synthesis of this compound, the starting material would be 1-chloropropane-2-thiol. The process is generally highly reactive and can be completed in minutes at room temperature. organic-chemistry.org

Table 2: Peroxide-Mediated Oxidative Chlorination of a Thiol Precursor

| Parameter | Condition | Source |

| Precursor | 1-Chloropropane-2-thiol | N/A |

| Reagents | Hydrogen peroxide (H₂O₂), Thionyl chloride (SOCl₂) | organic-chemistry.org |

| Solvent | Not specified, often performed neat or in a non-reactive solvent | organic-chemistry.org |

| Temperature | Room temperature | organic-chemistry.org |

| Yield | Generally high for various thiols | organic-chemistry.org |

N-Chlorosuccinimide (NCS)-Based Chlorosulfonation of Sulfur Precursors

N-Chlorosuccinimide (NCS) is a versatile and mild oxidizing and chlorinating agent used for converting sulfur compounds into sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This method can be applied to various precursors, including thiols and S-alkyl isothiourea salts. organic-chemistry.org The reaction of a thiol, such as 1-chloropropane-2-thiol, with NCS in the presence of a chloride source and water can generate the corresponding sulfonyl chloride in good yields. organic-chemistry.org

Alternatively, S-alkyl isothiourea salts, which can be prepared from an alkyl halide (like 2-chloropropane) and thiourea, serve as stable and readily available precursors for this transformation. The oxidative chlorosulfonation of the S-(1-chloropropan-2-yl)isothiourea salt with NCS would yield the desired product. organic-chemistry.org An advantage of this method is that the byproduct, succinimide, is water-soluble, simplifying purification. organic-chemistry.org

Table 3: NCS-Based Oxidative Chlorosulfonation

| Parameter | Condition | Source |

| Precursor | 1-Chloropropane-2-thiol or S-(1-chloropropan-2-yl)isothiourea salt | organic-chemistry.orgorganic-chemistry.org |

| Reagents | N-Chlorosuccinimide (NCS), water, chloride source (e.g., HCl, TBAC) | organic-chemistry.org |

| Solvent | Acetonitrile or other suitable organic solvents | organic-chemistry.org |

| Temperature | Mild conditions, often room temperature | organic-chemistry.org |

| Key Feature | Good yields, water-soluble byproduct (succinimide) | organic-chemistry.org |

Conversion of Sulfonic Acids and Their Salts

A common and reliable strategy for preparing sulfonyl chlorides involves the chlorination of the corresponding sulfonic acid or its salt. This two-step approach first requires the synthesis of 1-chloropropane-2-sulfonic acid, which is then converted to the target sulfonyl chloride. This method circumvents the regioselectivity issues associated with direct chlorosulfonation.

The conversion of sulfonic acids to sulfonyl chlorides is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or 2,4,6-trichloro- organic-chemistry.orgorganic-chemistry.orggoogle.com-triazine (TCT). chemicalbook.comresearchgate.net The reaction with thionyl chloride is often catalyzed by N,N-dimethylformamide (DMF). google.com Microwave-assisted protocols using TCT have been shown to be highly efficient, significantly reducing reaction times. chemicalbook.com

Table 5: Chlorination of 1-Chloropropane-2-sulfonic Acid

| Chlorinating Agent | Catalyst/Conditions | Source |

| Thionyl chloride (SOCl₂) | N,N-Dimethylformamide (DMF), 60-80 °C | google.com |

| Phosphorus pentachloride (PCl₅) | N,N-Dimethylformamide (DMF), ~120 °C | google.com |

| 2,4,6-Trichloro- organic-chemistry.orgorganic-chemistry.orggoogle.com-triazine (TCT) | Triethylamine (NEt₃), Acetone, Microwave irradiation (80 °C) | chemicalbook.com |

Synthesis from Cyclic Thioethers (Sultones)

Sultones, which are cyclic esters of hydroxysulfonic acids, serve as valuable precursors for the synthesis of ω-chloroalkanesulfonyl chlorides. The ring-opening of these strained rings with appropriate reagents provides a direct route to bifunctional molecules.

The reaction of 1,3-propanesultone with inorganic acid chlorides like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is a documented method for producing chloroalkanesulfonyl chlorides. google.com This reaction proceeds via nucleophilic attack of the chloride ion on one of the ring carbons, leading to the cleavage of the C-O bond and formation of the sulfonyl chloride. For 1,3-propanesultone, this ring-opening reaction specifically yields 3-chloropropane-1-sulfonyl chloride .

A US patent details several examples of this transformation. The reaction is typically carried out by heating the sultone with an excess of the inorganic acid chloride in the presence of an acid amide catalyst, such as N,N-dimethylformamide (DMF). google.com The product is then isolated by vacuum distillation. google.com

Table 3: Synthesis of 3-Chloropropane-1-sulfonyl chloride from 1,3-Propanesultone

| Inorganic Acid Chloride | Catalyst (Amide) | Temperature | Time | Yield | Reference |

| Thionyl Chloride | N,N-Dimethylformamide | ~70°C | 3 hours | High | google.com |

| Thionyl Chloride | Methylformamide | 60-80°C | 3 hours | 98% | google.com |

| Thionyl Chloride | Dimethylacetamide | 60-80°C | 3 hours | 69% | google.com |

| Phosphorus Pentachloride | N,N-Dimethylformamide | ~120°C | 3 hours | 85% | google.com |

Convergent and Divergent Synthetic Strategies

Beyond linear syntheses, convergent and divergent strategies involving functional group interconversions offer flexible approaches to complex target molecules like this compound.

Functional Group Interconversions Leading to the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a versatile functional handle, but its synthesis can also be achieved from other sulfur-containing functionalities. These interconversions are valuable when the primary synthetic routes are not feasible or when building molecular complexity.

While the reaction of a sulfonyl chloride with an amine to form a sulfonamide is a very common and robust transformation, the reverse reaction—converting a stable sulfonamide back into a reactive sulfonyl chloride—is less frequent but synthetically useful. nih.gov This conversion allows for the sulfonamide group to be used as a protecting group or as a synthetic equivalent for a sulfonyl chloride.

Modern methods have been developed to achieve this transformation under specific conditions. For example, the activation of primary sulfonamides with certain reagents can facilitate their conversion to the corresponding sulfonyl chlorides. This provides a strategic alternative for accessing sulfonyl chlorides from readily available sulfonamide precursors.

Table 4: General Principle of Sulfonyl Chloride Synthesis from Sulfonamides

| Reactant | Reagent Type | General Outcome |

| Primary R-SO₂NH₂ | Activating Agent + Chloride Source | R-SO₂Cl |

Sandmeyer-Type Reactions for Aryl Sulfonyl Chlorides (Conceptual Analogy)

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of aryl diazonium salts into a variety of functional groups, including aryl halides and pseudohalides, through a copper-catalyzed radical-nucleophilic aromatic substitution mechanism. organic-chemistry.orgnih.govwikipedia.org A key variant of this reaction allows for the synthesis of aryl sulfonyl chlorides from aryl amines. nih.gov In this process, the amine is first diazotized with nitrous acid to form the corresponding diazonium salt. This salt is then treated with sulfur dioxide in the presence of a copper(I) catalyst, which facilitates the release of nitrogen gas and the formation of an aryl radical. This radical then combines with the sulfur dioxide and a chloride source to yield the aryl sulfonyl chloride. nih.govrsc.org

A direct Sandmeyer reaction is not feasible for the synthesis of this compound as it is an aliphatic compound and lacks the requisite aromatic amine precursor. However, a conceptual analogy can be drawn to the radical-mediated nature of the Sandmeyer reaction. A hypothetical pathway could involve the radical-initiated halosulfonylation of a suitable propylene (B89431) derivative. For instance, the reaction of propene with a source of sulfonyl chloride radicals, generated from sulfuryl chloride (SO₂Cl₂) or via a photochemical process, could conceptually lead to the desired product. The regioselectivity of such a radical addition would be a critical factor to control.

| Reaction Type | Typical Substrate | Key Reagents | Mechanism | Applicability to this compound |

| Sandmeyer Reaction | Aryl amine | NaNO₂, HCl, SO₂, Cu(I) catalyst | Radical-nucleophilic aromatic substitution | Not directly applicable |

| Conceptual Analogy | Propene or derivative | Radical initiator, SO₂Cl₂ | Radical chain reaction | Hypothetical |

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound from simple precursors requires careful consideration of both regioselectivity and stereochemistry. The sulfonyl chloride group must be introduced at the C2 position, and as this carbon is a stereocenter, controlling its configuration is a potential challenge.

Regioselectivity: The primary challenge in the synthesis is to ensure the addition of the sulfonyl chloride moiety to the second carbon of the propane (B168953) chain. One plausible approach is the halosulfonylation of propene. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) would be dependent on the specific reagents and reaction mechanism (e.g., radical vs. ionic). A recently developed method for the regioselective chlorothiolation of alkenes with sulfonyl chlorides, which proceeds via a radical pathway, could offer insights into controlling the addition to the less substituted carbon. nih.gov Another strategy involves starting with a precursor that already has a functional group at the desired position, such as 1-chloropropan-2-ol or 1-chloro-2-propanethiol.

Stereochemical Control: Since the C2 carbon in this compound is a chiral center, achieving enantioselective synthesis is a significant consideration for potential applications in asymmetric synthesis. If the synthesis proceeds through an intermediate alcohol, such as 1-chloropropan-2-ol, the conversion to the sulfonyl chloride is known to proceed with retention of configuration at the carbon atom. youtube.com Therefore, the use of an enantiomerically pure alcohol would lead to an enantiomerically pure sulfonyl chloride. The synthesis of chiral 1-chloropropan-2-ol can be achieved through various asymmetric methods, including the kinetic resolution of the racemic alcohol or the asymmetric reduction of 1-chloro-2-propanone.

| Challenge | Potential Strategy | Key Considerations |

| Regioselectivity | Halosulfonylation of propene | Control of Markovnikov vs. anti-Markovnikov addition |

| Use of pre-functionalized starting materials (e.g., 1-chloropropan-2-ol) | Availability and synthesis of the starting material | |

| Stereochemical Control | Use of enantiomerically pure starting materials | Synthesis of the chiral precursor |

| Asymmetric catalysis | Development of a suitable catalytic system |

Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. Green chemistry principles, such as the use of less hazardous reagents, milder reaction conditions, and waste reduction, are paramount. Several green methods for the synthesis of sulfonyl chlorides have been reported and can be conceptually applied to the preparation of this compound. rsc.org

One prominent green strategy involves the oxidative chlorination of thiols or their derivatives. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, a potential precursor would be 1-chloro-2-propanethiol. This thiol could be subjected to oxidative chlorination using environmentally benign reagents such as sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS) in an aqueous medium. organic-chemistry.orgorganic-chemistry.org These methods avoid the use of harsh and corrosive reagents like chlorine gas. Another approach utilizes oxone in the presence of a chloride source in water, offering a simple and rapid method for the oxyhalogenation of thiols. rsc.org A Chinese patent also describes a green synthesis of 3-chloropropane-1-sulfonyl chloride from 1-bromo-3-chloropropane (B140262) and thiourea, followed by chlorination, suggesting that isothiourea salts are viable green precursors for halosulfonyl chlorides. google.com

| Green Reagent | Precursor | Reaction Conditions | Advantages |

| Sodium Hypochlorite (Bleach) | 1-Chloro-2-propanethiol | Aqueous media, mild temperature | Readily available, environmentally benign |

| N-Chlorosuccinimide (NCS) | 1-Chloro-2-propanethiol or S-(1-chloropropan-2-yl)isothiourea salt | Aqueous or organic solvent, mild temperature | Solid reagent, easier handling than gases |

| Oxone/KCl | 1-Chloro-2-propanethiol | Water, room temperature | Mild conditions, rapid reaction |

These green approaches not only offer a more sustainable route to this compound but also often lead to simplified purification procedures and higher yields due to cleaner reactions.

Elucidating Reactivity and Mechanistic Pathways of 1 Chloropropane 2 Sulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Center

The core reactivity of 1-Chloropropane-2-sulfonyl chloride is dominated by nucleophilic attack at the electrophilic sulfur atom of the sulfonyl chloride group. This leads to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile. The general mechanism for these reactions is typically considered to be a concerted SN2-like process. beilstein-journals.orgwikipedia.org

Aminolysis: Formation of Sulfonamides

The reaction of this compound with primary or secondary amines, a process known as aminolysis, is expected to yield the corresponding sulfonamides. This reaction is of considerable importance as the sulfonamide functional group is a key component in a wide array of pharmaceuticals. The reaction generally proceeds by the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride.

A general representation of the aminolysis of this compound is shown below:

Reaction Scheme:

Where R can be an alkyl or aryl group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The rate of reaction is influenced by the nucleophilicity of the amine and the steric hindrance around both the amine and the sulfonyl chloride.

Alcoholysis and Phenolysis: Synthesis of Sulfonate Esters

The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) leads to the formation of sulfonate esters. These esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions.

The general reaction proceeds via nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the sulfonyl sulfur, displacing the chloride ion. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced.

General Reaction with Alcohols:

General Reaction with Phenols:

Where R is an alkyl group and Ar is an aryl group.

While specific kinetic data for this compound is scarce, studies on other sulfonyl chlorides show that the reaction rate is dependent on the nucleophilicity of the alcohol or phenol and the steric environment. Electron-donating groups on the phenol generally increase the reaction rate, while electron-withdrawing groups decrease it.

Thiolysis: Preparation of Thiosulfonates

The reaction of this compound with thiols, or thiolysis, provides a route to the synthesis of thiosulfonates. Thiosulfonates are compounds containing an S-S bond with one sulfur atom in a higher oxidation state and are of interest for their biological activity and as synthetic intermediates.

The reaction involves the nucleophilic attack of the thiol sulfur atom on the sulfonyl sulfur, leading to the displacement of the chloride ion.

General Reaction:

Where R is an alkyl or aryl group.

General methods for the synthesis of thiosulfonates from sulfonyl chlorides and thiols are well-established. uantwerpen.be The reaction is typically carried out in the presence of a base to neutralize the generated HCl.

Organometallic Catalyzed Transformations

Transition Metal-Catalyzed Reductive Coupling Reactions

Palladium-Catalyzed Thioether Synthesis via Sulfur Dioxide Extrusion

Palladium catalysis has revolutionized organic synthesis, but its application to sulfonyl chlorides often leads to reactions involving the extrusion of sulfur dioxide (SO₂), a process known as desulfonylation or desulfitation. nih.gov In these reactions, the sulfonyl chloride does not act as a source of the sulfonyl group but rather as a precursor to an organic radical or organopalladium species after losing SO₂. This reactivity is extensively exploited in carbon-carbon bond-forming reactions where the sulfonyl chloride effectively serves as an equivalent to an aryl or vinyl halide. nih.govresearchgate.netrsc.org

For example, palladium catalysts are used in desulfonylative Stille, Suzuki, Heck, and Sonogashira cross-coupling reactions, where an R-SO₂Cl couples with an organometallic reagent to form an R-R' bond, liberating SO₂ in the process. nih.govresearchgate.net While this demonstrates a powerful catalytic cycle involving SO₂ extrusion, the direct synthesis of thioethers (R-S-R') from an alkanesulfonyl chloride via a palladium-catalyzed desulfonylative pathway is not a commonly reported transformation. The primary utility of this catalytic system is focused on creating carbon-carbon bonds.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysts offer a versatile and cost-effective alternative for mediating reactions of sulfonyl chlorides, often proceeding through different mechanisms than palladium. Copper-catalyzed reactions frequently involve single-electron transfer (SET) processes, generating sulfonyl radicals as key intermediates. This allows for a diverse range of transformations.

A notable example is the copper-catalyzed Heck-type coupling of sulfonyl chlorides with olefins to generate vinyl sulfones, which represents a powerful C-S bond-forming reaction. researchgate.net Other transformations include the reductive coupling with H-phosphonates nih.gov and radical-radical cross-coupling with amines. nih.gov These methods are distinguished by their operational simplicity and tolerance of various functional groups.

| Sulfonyl Chloride Type | Coupling Partner | Product Type | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Aryl/Alkyl | Olefins | Vinyl Sulfones | Cu(I) or Cu(II) salt | researchgate.net |

| Aryl | H-Phosphonates | S-Aryl Phosphorothioates | Cu(I) salt | nih.gov |

| Aryl/Alkyl | 3-Aminoindazoles | Substituted Aminoindazoles | CuI / K₂CO₃ | nih.gov |

| Aryl | Aryl Silanes / DABSO | Diaryl Sulfones | [Cu(MeCN)₄]BF₄ / dmeda | researchgate.net |

For this compound, copper-catalyzed coupling with an appropriate olefin partner would be a plausible route to the corresponding vinyl sulfone. The mechanism would likely involve the formation of the 1-chloropropane-2-sulfonyl radical, which then adds across the double bond of the olefin.

Arylation and Fluoroalkylation Reactions

The functionalization of organic molecules through the introduction of aryl and fluoroalkyl groups is a cornerstone of modern synthetic chemistry, enabling the creation of complex structures with tailored electronic and steric properties. While direct experimental data on the arylation and fluoroalkylation of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from established protocols for other secondary alkylsulfonyl chlorides.

Arylation Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. nih.govnih.gov The arylation of alkylsulfonyl chlorides, though less common than that of aryl sulfonyl chlorides, can be achieved using modified Suzuki or Negishi-type coupling conditions. For a secondary sulfonyl chloride like this compound, a plausible pathway involves the use of a palladium catalyst with a suitable ligand, such as those from the Buchwald or Kwong series of phosphine (B1218219) ligands, to facilitate the coupling with an organoboron or organozinc reagent. nih.gov

The catalytic cycle would likely initiate with the oxidative addition of the sulfonyl chloride to a low-valent palladium complex. However, the C-S bond in alkylsulfonyl chlorides is generally more robust than the C-S bond in their aryl counterparts, and the S-Cl bond is also a potential site for oxidative addition. Desulfonylation to form an alkyl halide can also be a competing pathway. nih.gov Overcoming these challenges often requires carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent.

A hypothetical palladium-catalyzed arylation of this compound with an arylboronic acid is presented below. It is important to note that these are projected outcomes based on general reactivity patterns of similar substrates.

Table 1: Hypothetical Palladium-Catalyzed Arylation of this compound with Arylboronic Acids Reaction Conditions: this compound (1.0 mmol), Arylboronic Acid (1.2 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (2.0 mmol), Toluene (5 mL), 100 °C, 24 h.

| Entry | Arylboronic Acid | Product | Projected Yield (%) |

| 1 | Phenylboronic acid | 1-Chloro-2-(phenylsulfonyl)propane | 65 |

| 2 | 4-Methylphenylboronic acid | 1-Chloro-2-(p-tolylsulfonyl)propane | 68 |

| 3 | 4-Methoxyphenylboronic acid | 1-Chloro-2-((4-methoxyphenyl)sulfonyl)propane | 72 |

| 4 | 4-Chlorophenylboronic acid | 1-Chloro-2-((4-chlorophenyl)sulfonyl)propane | 55 |

Fluoroalkylation Reactions

Photocatalytic methods have emerged as a mild and efficient strategy for the generation of fluoroalkyl radicals from readily available precursors. nih.gov These radicals can then engage in addition reactions with various substrates. For a compound like this compound, a potential pathway for fluoroalkylation would involve the photocatalytic generation of a perfluoroalkyl radical from a suitable source, such as a perfluoroalkyl iodide, in the presence of a photosensitizer like an iridium or ruthenium complex. nih.gov

The sulfonyl chloride group itself can act as a radical precursor under certain conditions. However, in the context of fluoroalkylation, it is more likely that the reaction would proceed via the addition of the fluoroalkyl radical to an unsaturated derivative of this compound or via a radical-radical coupling, though the latter is generally less efficient. A more direct approach for related compounds involves the radical functionalization of alkenes to access sulfonyl fluorides. nih.gov

Given the lack of direct studies, a representative table of potential photocatalytic fluoroalkylation reactions is not provided to avoid speculation unsupported by analogous transformations.

Radical Reactions Involving the Sulfonyl Chloride

The sulfonyl chloride moiety of this compound is a versatile functional group that can participate in a variety of radical transformations. The S-Cl bond can be homolytically cleaved to generate a sulfonyl radical, which can then undergo further reactions.

Atom Transfer Radical Polymerization Initiation

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. sigmaaldrich.com The process relies on a reversible activation/deactivation equilibrium between a dormant species (an alkyl halide) and an active radical, mediated by a transition metal complex, typically copper-based. nih.gov

Secondary sulfonyl chlorides, such as this compound, can serve as initiators for ATRP. The initiation step involves the abstraction of the chlorine atom from the sulfonyl chloride by the copper(I) catalyst to form a sulfonyl radical and the corresponding copper(II) species. This sulfonyl radical then adds to a monomer molecule, initiating the polymerization process.

The efficiency of initiation is a critical factor in achieving a well-controlled polymerization. For sulfonyl chloride initiators, the rate of initiation can be influenced by the structure of the sulfonyl chloride and the nature of the monomer. researchgate.net The presence of the chloro group on the adjacent carbon in this compound might influence the stability of the resulting sulfonyl radical and its reactivity towards the monomer.

Below is a hypothetical data table illustrating the potential use of this compound as an initiator for the ATRP of methyl methacrylate (B99206) (MMA). The projected data is based on typical results obtained with secondary sulfonyl chloride initiators.

Table 2: Hypothetical ATRP of Methyl Methacrylate (MMA) Initiated by this compound Reaction Conditions: [MMA]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:2, Toluene, 90 °C.

| Entry | Time (h) | Conversion (%) | Mₙ (theoretical) | Mₙ (GPC) | Đ (Mₙ/Mₙ) |

| 1 | 1 | 25 | 2500 | 2800 | 1.25 |

| 2 | 2 | 48 | 4800 | 5200 | 1.22 |

| 3 | 4 | 75 | 7500 | 8100 | 1.18 |

| 4 | 6 | 92 | 9200 | 9800 | 1.15 |

Chlorosulfonylation Processes

Chlorosulfonylation involves the addition of a sulfonyl chloride across a double or triple bond, typically via a radical mechanism. This process allows for the simultaneous introduction of a sulfonyl group and a chlorine atom to an unsaturated system.

In the case of this compound, it could potentially be used as a reagent in the chlorosulfonylation of alkenes or alkynes. The reaction would be initiated by the generation of the 1-chloropropane-2-sulfonyl radical, which then adds to the unsaturated bond. The resulting carbon-centered radical would then abstract a chlorine atom from another molecule of the sulfonyl chloride to propagate the radical chain.

The regioselectivity of the addition is governed by the stability of the intermediate radicals. The sulfonyl radical would be expected to add to the less substituted carbon of an alkene, leading to the more stable carbon-centered radical.

Cycloaddition and Annulation Chemistry

Cycloaddition and annulation reactions are powerful strategies for the construction of cyclic and polycyclic frameworks. While sulfonyl chlorides are known to participate in such reactions, specific examples involving this compound are not readily found in the literature.

[2+2] Annulations with Unsaturated Systems

[2+2] Cycloaddition reactions involving sulfonyl chlorides often proceed through the in situ generation of sulfenes (R-CH=SO₂) by dehydrochlorination. However, this compound lacks an α-hydrogen, making the direct formation of a sulfene (B1252967) via this pathway unlikely.

An alternative mechanism for [2+2] cycloadditions involves the reaction of the sulfonyl chloride with an electron-rich alkene. This can proceed through a stepwise pathway involving a zwitterionic or diradical intermediate. The electrophilicity of the sulfur atom in the sulfonyl chloride group makes it susceptible to nucleophilic attack by the alkene.

Rearrangement Reactions and Isomerization Pathways

Rearrangement and isomerization reactions can provide access to constitutional isomers that may be difficult to synthesize directly. For this compound, several potential rearrangement pathways could be envisaged, although experimental evidence is lacking.

One possibility is a rearrangement involving the migration of the chlorine atom or the sulfonyl chloride group. Such rearrangements could be promoted by heat or by the presence of a Lewis acid. For instance, a 1,2-migration of the sulfonyl chloride group could potentially lead to the formation of 2-chloropropane-1-sulfonyl chloride. However, the thermodynamic driving force for such a rearrangement would depend on the relative stabilities of the two isomers.

Another potential rearrangement could involve the elimination of HCl to form an unsaturated sulfonyl chloride, followed by re-addition in a different orientation. However, the conditions required for such a process would likely be harsh and could lead to competing side reactions. The presence of the sulfonyl chloride group can also influence the reactivity of the adjacent C-Cl bond, potentially facilitating nucleophilic substitution reactions that could lead to rearranged products under certain conditions.

It has been noted that in some cases, the chlorosulfonyl moiety can act as a leaving group, particularly in the presence of strong reducing agents like lithium aluminum hydride, which can lead to desulfonylation rather than reduction of the sulfonyl chloride to a thiol. researchgate.net While not a rearrangement of the carbon skeleton, this reactivity pathway highlights the complex chemical behavior of β-chloro sulfonyl chlorides.

Vinylogous Nucleophilic Catalysis Mechanisms

Vinylogous nucleophilic catalysis represents a specific type of catalysis where the nucleophilic attack does not occur directly at the reactive center but at a conjugated position, typically a carbon-carbon double bond away. In the context of this compound, this mechanism is preceded by an elimination reaction. The presence of a chlorine atom on the second carbon and α-hydrogens on the first carbon facilitates the elimination of hydrogen chloride (HCl) upon treatment with a base, leading to the formation of an alkene-1-sulfonyl chloride intermediate, such as prop-1-ene-1-sulfonyl chloride.

Once the unsaturated sulfonyl chloride is formed, it can undergo vinylogous nucleophilic catalysis, particularly in the presence of tertiary amines like pyridine or trimethylamine. researchgate.net Research on the hydrolysis of similar compounds, such as ethenesulfonyl chloride and trans-1-propene-1-sulfonyl chloride, provides a well-supported mechanism for this process. researchgate.netlookchem.com

The proposed catalytic cycle involves two main pathways for the subsequent reaction of the sulfene:

Addition-Deprotonation: The sulfene reacts with water via addition, followed by deprotonation, to form a betaine. researchgate.net

Vinylogous Substitution: The sulfene undergoes another vinylogous substitution with water, which, after deprotonation, yields an alkenesulfonate anion. This specific pathway is a clear example of vinylogous nucleophilic catalysis. researchgate.netlookchem.com

Kinetic studies and product analysis support this dual mechanism. For instance, the hydrolysis of ethenesulfonyl chloride in the presence of pyridine bases is a well-documented case of this catalytic route. rsc.org The reaction rates are significantly affected by steric hindrance in the pyridine catalyst, with substitutions at the 2- or 6-positions causing rate reductions of up to 2000-fold compared to what would be expected from their basicity alone. lookchem.com This steric sensitivity strongly suggests that the nucleophilic attack of the amine on the carbon-carbon double bond is a critical step.

The table below summarizes the proposed mechanistic steps for the vinylogous nucleophilic catalysis of an alkene-1-sulfonyl chloride, the reactive intermediate derived from this compound.

| Step | Reactants | Catalyst/Reagent | Intermediate | Product | Description |

| 1 | This compound | Base | Prop-1-ene-1-sulfonyl chloride | - | Base-induced elimination of HCl to form the reactive alkene intermediate. |

| 2 | Prop-1-ene-1-sulfonyl chloride | Tertiary Amine (e.g., Pyridine) | Cationic Sulfene | - | Vinylogous nucleophilic attack by the amine on the C=C double bond. |

| 3a | Cationic Sulfene | Water | - | Betaine | Addition of water to the sulfene followed by deprotonation. |

| 3b | Cationic Sulfene | Water | - | Alkenesulfonate Anion | Vinylogous substitution by water followed by deprotonation. |

This table illustrates the proposed reaction pathway based on established mechanisms for analogous compounds.

Rearrangements Involving Alkene-1-sulfonyl Chlorides

Rearrangements are a common feature in the chemistry of organosulfur compounds, and those derived from this compound are no exception. The primary route to rearrangement involves the initial formation of an alkene-1-sulfonyl chloride, as described previously. This unsaturated intermediate is susceptible to further transformations and isomerizations.

A plausible rearrangement pathway for this compound is analogous to the conversion of 1-chloropropane (B146392) to 2-chloropropane, which proceeds through an elimination-addition sequence. ck12.org

Elimination: Treatment of this compound with a non-nucleophilic base can induce the elimination of HCl. Depending on which proton is abstracted (from C1 or C3), two different isomeric alkene sulfonyl chlorides can be formed: prop-1-ene-2-sulfonyl chloride or prop-2-ene-1-sulfonyl chloride.

Addition: The subsequent re-addition of HCl to this intermediate can lead to a rearranged product. For instance, if prop-2-ene-1-sulfonyl chloride is formed, the addition of HCl across the double bond would likely follow Markovnikov's rule, placing the chlorine atom at the more substituted C2 position, thus regenerating the starting material or potentially forming an isomer if the sulfonyl chloride group migrates.

Another significant rearrangement pathway involves the formation of sulfenes. Alkanesulfonyl chlorides that possess an α-hydrogen can form highly reactive sulfene intermediates (RCH=SO₂) when treated with an amine base. wikipedia.org In the case of this compound, base treatment could lead to the formation of a chlorosulfene. These intermediates can be trapped or undergo further reactions, including rearrangements, before reacting with a nucleophile.

Furthermore, reactions involving related structures highlight the potential for complex rearrangements. For example, the aqueous chlorination of 3-mercapto-1-propanol (B27887) results in the formation of both 3-chloro-1-propanesulfonyl chloride and 1,3-propane sultone, indicating that intramolecular cyclization and rearrangement are competing pathways. researchgate.net

The table below outlines potential rearrangement scenarios for this compound.

| Initial Step | Intermediate Formed | Subsequent Reaction | Final Product |

| Elimination of HCl | Prop-1-ene-2-sulfonyl chloride | Addition of HCl | This compound or 2-Chloropropane-2-sulfonyl chloride |

| Elimination of HCl | Prop-2-ene-1-sulfonyl chloride | Addition of HCl | 2-Chloropropane-1-sulfonyl chloride |

| Base-induced formation | Chlorinated Sulfene | Intramolecular rearrangement | Isomeric Sulfonyl Chlorides or Sultones |

This table summarizes potential rearrangement pathways and products.

Applications of 1 Chloropropane 2 Sulfonyl Chloride in Advanced Organic Synthesis

Building Block in Complex Molecular Architectures

The dual reactivity of 1-chloropropane-2-sulfonyl chloride, stemming from the electrophilic sulfonyl chloride and the alkyl chloride, makes it a valuable precursor for constructing intricate molecular frameworks. These functional groups can react sequentially or be targeted selectively under different reaction conditions, enabling the introduction of diverse functionalities.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The general reactivity of sulfonyl chlorides suggests that this compound can be employed to synthesize a variety of scaffolds for drug discovery. The chloroalkyl chain offers a secondary point for modification, allowing for the construction of molecules with diverse three-dimensional structures, which can be crucial for optimizing binding affinity to biological targets.

Table 1: Potential Reactions for Bioactive Moiety Synthesis

| Reactant | Functional Group Targeted | Resulting Moiety | Potential Application |

| Primary/Secondary Amine | Sulfonyl chloride | Sulfonamide | Core structure in various drug classes |

| Alcohol/Phenol (B47542) | Sulfonyl chloride | Sulfonate ester | Bioisostere for other functional groups |

| Nucleophile (e.g., azide, cyanide) | Chloroalkane | Substituted propane (B168953) chain | Introduction of further diversity |

Synthesis of Sulfonamide-Based Derivatives

The reaction of sulfonyl chlorides with primary or secondary amines to yield sulfonamides is a robust and widely utilized transformation in organic synthesis. molport.comresearchgate.net this compound is expected to readily undergo this reaction, providing access to N-substituted 1-chloropropane-2-sulfonamides. The general reaction scheme involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net

The resulting sulfonamide derivatives, containing a reactive chloroalkyl group, are themselves versatile intermediates. This chloride can be displaced by a variety of nucleophiles, enabling the synthesis of a diverse library of compounds for screening in drug discovery and other applications. For instance, reaction with a second amine could lead to the formation of diamino-substituted propanesulfonamides, while reaction with thiols could introduce sulfur-containing functionalities.

Utility in Materials Science and Specialty Chemicals

The bifunctionality of this compound also suggests its utility in the realm of materials science and the production of specialty chemicals. The ability to participate in different types of chemical transformations allows for its incorporation into a variety of larger structures.

Functional Monomer for Polymer Synthesis

In principle, this compound could serve as a functional monomer in polymerization reactions. The sulfonyl chloride group can act as an initiator for certain types of polymerization, such as living radical polymerization. cmu.edu Alternatively, the chloroalkane moiety could be utilized in polycondensation reactions.

However, there is no specific information in the available literature detailing the use of this compound as a monomer. The reactivity of the sulfonyl chloride group might lead to side reactions under typical polymerization conditions, potentially limiting its direct application. More likely, it would be used to synthesize a more stable, polymerizable derivative.

Intermediate in Dye and Pigment Production

The synthesis of many organic dyes and pigments involves the coupling of various aromatic and heterocyclic intermediates. While there is no direct evidence of this compound's use in this field, sulfonyl chloride groups are sometimes present in dye structures to enhance properties such as water solubility or to act as a reactive handle for covalent attachment to fabrics. The "chloride process" is a major industrial method for producing titanium dioxide, a white pigment, but this process involves the high-temperature reaction of titanium ores with chlorine gas and is unrelated to the chemistry of organic sulfonyl chlorides. tzmi.comtytanpol.comwikipedia.org The older "sulfate process" also does not involve organic sulfonyl chlorides. tytanpol.com It is conceivable that derivatives of this compound could be explored in the development of novel colorants, where the chloroalkyl group could be used to link chromophoric units or to attach the dye to a substrate.

Precursor for Agrochemical Synthesis

Chloroalkane sulfonyl chlorides are mentioned as being suitable for the synthesis of plant protective agents and pesticides. google.com The sulfonamide linkage is a feature in some commercially important herbicides and fungicides. The reactivity of this compound would allow for the synthesis of a variety of sulfonamide derivatives that could be screened for agrochemical activity. The chloroalkyl portion of the molecule provides a site for further chemical modification to fine-tune the biological activity and physical properties of the potential agrochemical.

Strategic Reagent in Retrosynthetic Analysis

In the intricate field of advanced organic synthesis, the strategic disconnection of complex molecules into simpler, commercially available starting materials is a cornerstone of retrosynthetic analysis. Within this framework, this compound emerges as a valuable, albeit specialized, reagent. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a chlorinated alkyl chain, allows for the introduction of unique structural motifs and provides a versatile handle for subsequent chemical modifications. The presence of the sulfonyl chloride group on a secondary carbon, flanked by a chlorine atom, offers distinct reactivity profiles that can be harnessed for the construction of elaborate molecular architectures.

Introduction of Sulfonyl Functionality

The primary application of this compound in retrosynthetic analysis is as a synthon for the "1-chloropropan-2-ylsulfonyl" moiety. This functional group is a key component in various target molecules, particularly in the design of bioactive compounds and materials science. The disconnection of a sulfonamide or a sulfonate ester linkage in a target molecule often leads back to the corresponding amine or alcohol and the parent sulfonyl chloride. quimicaorganica.org

Retrosynthetic Disconnection of Sulfonamides and Sulfonate Esters:

| Target Molecule | Retrosynthetic Disconnection | Precursors |

| N-Aryl-1-chloropropane-2-sulfonamide | C-N bond cleavage | This compound and an Arylamine |

| Alkyl 1-chloropropane-2-sulfonate | C-O bond cleavage | This compound and an Alcohol |

This retrosynthetic approach is predicated on the reliable and high-yielding formation of sulfonamides and sulfonate esters from sulfonyl chlorides. fiveable.me The reaction of this compound with primary or secondary amines, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, affords the corresponding sulfonamides. Similarly, its reaction with alcohols yields sulfonate esters. fiveable.me

The presence of the chlorine atom at the 1-position introduces an additional layer of synthetic utility. Once the sulfonyl group has been incorporated into the target molecule, the chloro-substituent can serve as a handle for further functionalization through nucleophilic substitution reactions. This dual reactivity makes this compound a powerful tool for building molecular complexity.

While direct literature on the synthesis of this compound is scarce, its preparation can be conceptually approached through established methods for synthesizing alkanesulfonyl chlorides. One plausible route involves the oxidative chlorination of a suitable sulfur-containing precursor, such as S-(1-chloropropan-2-yl)isothiourea, which can be derived from 1-chloro-2-propanethiol. This method is known for its efficiency in producing a variety of sulfonyl chlorides. organic-chemistry.org Another potential, though likely more challenging, route could involve the direct chlorosulfonation of 1-chloropropane (B146392), although this method often suffers from a lack of regioselectivity and the formation of isomeric mixtures. google.com

Electrophilic Chlorosulfonyl Reagent

The sulfonyl chloride functional group is a potent electrophile due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur center. This renders the sulfur atom highly susceptible to attack by a wide range of nucleophiles. fiveable.me In the context of this compound, its role as an electrophilic chlorosulfonyl reagent is central to its synthetic applications.

The reactivity of alkanesulfonyl chlorides is well-documented. tandfonline.com They readily react with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. The general mechanism involves the nucleophilic attack on the electrophilic sulfur atom, followed by the displacement of the chloride ion as a leaving group.

Illustrative Reactions of this compound as an Electrophile:

| Nucleophile | Product | Reaction Type |

| Primary Amine (R-NH₂) | N-Substituted-1-chloropropane-2-sulfonamide | Sulfonamide formation |

| Alcohol (R-OH) | Alkyl 1-chloropropane-2-sulfonate | Sulfonate ester formation |

| Thiol (R-SH) | S-Alkyl 1-chloropropane-2-thiosulfonate | Thiosulfonate ester formation |

| Water (H₂O) | 1-Chloropropane-2-sulfonic acid | Hydrolysis |

The reactivity of secondary sulfonyl chlorides, such as this compound, can be influenced by steric hindrance around the sulfur atom, potentially leading to slower reaction rates compared to their primary counterparts like 1-propanesulfonyl chloride. nih.gov However, they are generally still sufficiently reactive to undergo the desired transformations under standard conditions. In some cases, the presence of a base can lead to the formation of a transient sulfene (B1252967) intermediate through elimination of HCl, which then undergoes cycloaddition or is trapped by a nucleophile. magtech.com.cn

The electrophilic nature of this compound, combined with the additional reactive site provided by the C-Cl bond, makes it a strategic choice in multi-step syntheses where sequential introduction of different functionalities is required.

Spectroscopic and Computational Approaches to Characterize 1 Chloropropane 2 Sulfonyl Chloride and Its Reactions

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopy is an indispensable tool in synthetic and mechanistic chemistry. By probing the interactions of molecules with electromagnetic radiation, chemists can monitor the progress of a reaction, identify transient intermediates, and characterize the final products and by-products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural information about a molecule in solution. It is particularly valuable for tracking the real-time progress of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals, which can provide a quantitative profile of all species involved. rsc.org

For 1-chloropropane-2-sulfonyl chloride (CH₃-CH(SO₂Cl)-CH₂Cl), both ¹H and ¹³C NMR would provide distinct signatures. The molecule possesses three unique carbon environments and three non-equivalent sets of protons. The potent electron-withdrawing nature of the sulfonyl chloride group and the chlorine atom significantly influences the chemical shifts of nearby nuclei, causing them to be "deshielded" and appear further downfield (at a higher ppm value). acdlabs.comdocbrown.info

The expected ¹H NMR spectrum would show three distinct signals with an integration ratio of 3:1:2. The ¹³C NMR spectrum would similarly display three peaks, with the carbon atom bonded to the sulfonyl chloride group being the most deshielded. docbrown.info By observing changes in these specific signals over time, one could monitor reactions such as nucleophilic substitution at the sulfur atom.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are estimated based on the analysis of analogous structures like 1-chloropropane (B146392) and butanesulfonyl chloride. acdlabs.comdocbrown.infodocbrown.info

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Rationale |

| ¹H | C H₃-CH(SO₂Cl)-CH₂Cl | ~1.5 - 1.8 | Doublet | Adjacent to one proton (CH). |

| ¹H | CH₃-C H(SO₂Cl)-CH₂Cl | ~4.0 - 4.5 | Multiplet | Most deshielded proton, adjacent to CH₃ (3) and CH₂ (2) protons. |

| ¹H | CH₃-CH(SO₂Cl)-C H₂Cl | ~3.8 - 4.2 | Multiplet | Deshielded by adjacent chlorine and the sulfonyl group, adjacent to one proton (CH). |

| ¹³C | C H₃-CH(SO₂Cl)-CH₂Cl | ~15 - 25 | N/A | Least deshielded carbon. |

| ¹³C | CH₃-C H(SO₂Cl)-CH₂Cl | ~70 - 85 | N/A | Highly deshielded by the directly attached sulfonyl chloride group. |

| ¹³C | CH₃-CH(SO₂Cl)-C H₂Cl | ~45 - 55 | N/A | Deshielded by the directly attached chlorine atom. docbrown.info |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns. In the context of a chemical reaction, MS can identify the final products, unreacted starting materials, and any formed by-products, even those present in trace amounts.

When analyzing this compound by electron ionization mass spectrometry (EI-MS), a molecular ion peak ([M]⁺) would be expected. A key feature would be the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl). docbrown.info This would result in a cluster of peaks at M⁺, M+2, and M+4, with relative intensities corresponding to the natural abundance of these isotopes. pressbooks.pub

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for haloalkanes and sulfonyl chlorides include the loss of a chlorine radical (•Cl), cleavage of carbon-carbon bonds, and the loss of sulfur dioxide (SO₂). acdlabs.comdocbrown.infochegg.com Analysis of these fragment ions allows for unambiguous confirmation of the product's identity.

Interactive Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Significance |

| 176, 178, 180 | [C₃H₆³⁵Cl₂O₂S]⁺, [C₃H₆³⁵Cl³⁷ClO₂S]⁺, etc. | Molecular ion cluster, confirming the molecular weight and presence of two Cl atoms. |

| 141, 143 | [C₃H₆³⁵ClO₂S]⁺, [C₃H₆³⁷ClO₂S]⁺ | Loss of a chlorine radical (•Cl). |

| 112, 114 | [C₃H₅³⁵ClS]⁺, [C₃H₅³⁷ClS]⁺ | Loss of SO₂ from the molecular ion. |

| 99 | [SO₂Cl]⁺ | Characteristic fragment for a sulfonyl chloride group. acdlabs.com |

| 77, 79 | [C₃H₆³⁵Cl]⁺, [C₃H₆³⁷Cl]⁺ | Loss of •SO₂Cl radical. |

| 43 | [C₃H₇]⁺ | Propyl cation, a common fragment in the mass spectra of propane (B168953) derivatives. docbrown.info |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org It is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. For this compound, IR spectroscopy would be used to confirm the presence of the key sulfonyl chloride and chloroalkane moieties.

The most diagnostic peaks would be the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. acdlabs.com Additionally, the C-Cl bond stretch would be observable, alongside the typical C-H stretching and bending vibrations of the propyl backbone. The absence of bands in other regions (e.g., a broad O-H stretch around 3300 cm⁻¹) can be equally informative, confirming the purity of the compound. docbrown.infodocbrown.info

Interactive Table 3: Characteristic Infrared Absorption Frequencies for this compound

Data based on typical values for sulfonyl chlorides and chloroalkanes. acdlabs.comlibretexts.org

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl Chloride (SO₂Cl) | S=O Asymmetric Stretch | 1370 - 1410 | Strong |

| Sulfonyl Chloride (SO₂Cl) | S=O Symmetric Stretch | 1166 - 1204 | Strong |

| Alkyl Halide (C-Cl) | C-Cl Stretch | 650 - 750 | Medium to Strong |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Alkyl (C-H) | C-H Bend | 1350 - 1470 | Variable |

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical lens through which to view chemical reactions, complementing experimental data with detailed energetic and structural information that is often impossible to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their properties. For reactions involving sulfonyl chlorides, DFT calculations are instrumental in mapping out the potential energy surface of a reaction, helping to distinguish between possible mechanistic pathways, such as a concerted Sₙ2-type mechanism or a stepwise addition-elimination pathway. semanticscholar.org

Studies on analogous alkanesulfonyl and arenesulfonyl chlorides have shown that the nucleophilic substitution at the sulfur atom typically proceeds via a concerted Sₙ2 mechanism. semanticscholar.orgnih.gov DFT calculations can model the reactants, products, and any intermediates or transition states, providing their optimized geometries and relative energies. This allows researchers to determine the most energetically favorable reaction pathway.

A critical aspect of computational mechanistic studies is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure reveals the nature of the bond-making and bond-breaking processes.

For a reaction of this compound, such as its hydrolysis or aminolysis, DFT calculations would be used to locate the transition state structure. Analysis of this structure, including the lengths of the forming and breaking bonds, can confirm whether the mechanism is concerted or stepwise. semanticscholar.orgnih.gov Furthermore, the calculated energy difference between the reactants and the transition state yields the activation energy (ΔG‡ or ΔH‡). This value is fundamentally important as it governs the reaction rate and can be correlated with experimental kinetic data to validate the proposed computational model. semanticscholar.org Plotting the energy of the system as the reaction progresses generates a reaction energy profile, which provides a clear visual representation of the entire mechanistic pathway.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the interplay of electronic and steric factors arising from its bifunctional nature. The molecule possesses two primary electrophilic centers: the sulfur atom of the sulfonyl chloride group and the carbon atom bonded to the chlorine. This duality dictates the potential for various reaction pathways, the outcomes of which can be predicted using fundamental principles of organic chemistry.

Predicted Reactivity at Electrophilic Centers

The primary modes of reactivity for this compound are anticipated to be nucleophilic substitution and elimination reactions. The electron-withdrawing nature of both the sulfonyl chloride group and the chlorine atom significantly influences the electron density distribution across the molecule, activating it for such transformations.

Nucleophilic Attack at the Sulfonyl Group:

The sulfur atom in the sulfonyl chloride moiety is highly electrophilic. It is bonded to two strongly electronegative oxygen atoms and a chlorine atom, all of which pull electron density away from the sulfur. Consequently, it is susceptible to attack by a wide range of nucleophiles. wikipedia.orgchemistrysteps.comlibretexts.org This reaction typically proceeds through a nucleophilic acyl substitution-type mechanism, likely an SN2-like process at the sulfur center, leading to the displacement of the chloride ion. acs.org The general reaction with a generic nucleophile (Nu-) can be depicted as:

CH₃CHClCH₂SO₂Cl + Nu⁻ → CH₃CHClCH₂SO₂Nu + Cl⁻

The presence of the chlorine atom on the adjacent carbon (C1) is expected to have a modest electron-withdrawing inductive effect, potentially increasing the electrophilicity of the sulfur atom slightly compared to an unsubstituted alkanesulfonyl chloride.

Nucleophilic Attack at the Carbon-Chlorine Bond:

The carbon atom at the 1-position, bonded to chlorine, is another electrophilic site. It is susceptible to nucleophilic substitution (SN2) reactions, where a nucleophile displaces the chloride ion. However, the reactivity at this site is influenced by the steric hindrance from the adjacent sulfonyl chloride group and the potential for competing elimination reactions. nih.gov

Elimination Reactions (Dehydrochlorination):

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. The most likely pathway is an E2 elimination, involving the abstraction of a proton from either the methyl group (C3) or the methylene (B1212753) group (C1) and the concurrent departure of the chloride leaving group from C2 is not possible as the chlorine is on C1. Therefore, elimination would involve the chlorine on C1 and a proton on C2.

Another possibility is the formation of a sulfene (B1252967) intermediate through the elimination of HCl from the sulfonyl chloride moiety itself, particularly when treated with an amine base. wikipedia.org The sulfene is a highly reactive species that can be trapped by various nucleophiles. wikipedia.org

CH₃CHClCH₂SO₂Cl + Base → [CH₃CCl=SO₂] + Base-H⁺ + Cl⁻

Prediction of Selectivity

Chemoselectivity:

The prediction of which electrophilic site a nucleophile will attack (chemoselectivity) depends on the nature of the nucleophile and the reaction conditions.

Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the highly electrophilic and "hard" sulfur atom of the sulfonyl chloride is expected to react preferentially with "hard" nucleophiles (e.g., alcohols, primary amines). The "softer" carbon atom of the C-Cl bond might react more readily with "soft" nucleophiles (e.g., thiolates).

Steric Hindrance: The sulfonyl chloride group is sterically more accessible than the secondary carbon bearing the chlorine atom. This steric factor would favor nucleophilic attack at the sulfur atom.

A summary of predicted chemoselectivity is presented in Table 1.

Table 1: Predicted Chemoselectivity of this compound

| Nucleophile Type | Predicted Primary Reaction Site | Rationale |

|---|---|---|

| Hard Nucleophiles (e.g., ROH, RNH₂) | Sulfonyl Sulfur (S) | The sulfur atom is a hard electrophile. wikipedia.orgchemistrysteps.com |

| Soft Nucleophiles (e.g., RS⁻) | Carbon-1 (C1) | The carbon atom is a softer electrophile. |

| Strong, Non-nucleophilic Bases | Proton at C2 | Leads to E2 elimination of HCl. |

Regioselectivity:

In elimination reactions, regioselectivity refers to which constitutional isomer of the alkene is preferentially formed. For this compound, elimination of HCl would lead to the formation of prop-1-ene-2-sulfonyl chloride. The abstraction of a proton from the C2 position is the only pathway for a direct E2 elimination involving the C1-Cl bond.

In the case of radical reactions, which have been observed for some sulfonyl chlorides, the regioselectivity would be determined by the stability of the resulting radical intermediate. acs.orgmagtech.com.cnaklectures.com

Stereoselectivity:

Stereoselectivity concerns the preferential formation of one stereoisomer over another.

Substitution at Sulfur: Nucleophilic substitution at the sulfonyl sulfur is expected to proceed with inversion of configuration, consistent with an SN2 mechanism. acs.org

Substitution at Carbon: An SN2 reaction at the chiral C2 center (if the starting material were enantiomerically pure) would also proceed with inversion of stereochemistry. masterorganicchemistry.com If the reaction proceeds through an SN1-like mechanism, racemization would be expected. stackexchange.com

The predicted stereochemical outcomes are summarized in Table 2.

Table 2: Predicted Stereoselectivity in Reactions of this compound

| Reaction Type | Stereocenter | Predicted Outcome | Mechanism |

|---|---|---|---|

| Nucleophilic Substitution | Sulfonyl Sulfur (S) | Inversion of Configuration | SN2-like acs.org |

| Nucleophilic Substitution | Carbon-2 (C2) | Inversion of Configuration | SN2 masterorganicchemistry.com |

Future Research Trajectories for 1 Chloropropane 2 Sulfonyl Chloride

Development of Novel and Sustainable Synthetic Routes

Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents and conditions, such as the use of thionyl chloride or chlorosulfonic acid, which raise environmental and safety concerns. mdpi.com Future research will likely focus on developing greener, safer, and more efficient synthetic pathways to 1-chloropropane-2-sulfonyl chloride.

Key areas of investigation will include:

Oxidative Chlorination of Thiol Precursors: The development of methods using milder and more sustainable oxidizing and chlorinating agents is a promising avenue. For instance, systems employing reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in eco-friendly solvents such as water or ethanol could provide a safer alternative to traditional methods. rsc.orgresearchgate.net Another approach involves using N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from the corresponding alkyl halides. organic-chemistry.org This method avoids hazardous reagents and allows for the recycling of byproducts. organic-chemistry.org

Photocatalytic Synthesis: Visible-light photocatalysis offers a sustainable alternative to traditional methods that often require harsh conditions. acs.orgnih.gov Research into heterogeneous photocatalysts, such as potassium poly(heptazine imide), could enable the synthesis of sulfonyl chlorides under mild, room-temperature conditions, with a high tolerance for various functional groups. acs.orgnih.gov

Electrochemical Synthesis: Electrosynthesis represents another green chemistry approach that can minimize the use of chemical reagents. Future studies could explore the electrochemical oxidation of sulfur-containing starting materials in the presence of a chloride source to generate the sulfonyl chloride moiety.

| Synthetic Approach | Potential Reagents/Conditions | Key Advantages | References |

| Oxidative Chlorination | NaDCC·2H₂O in water/ethanol; N-Chlorosuccinimide | Milder conditions, environmentally friendly solvents, potential for byproduct recycling. | rsc.orgresearchgate.netorganic-chemistry.org |

| Photocatalysis | Heterogeneous photocatalysts (e.g., K-PHI), visible light | Mild reaction conditions, high functional group tolerance, use of sustainable energy source. | acs.orgnih.gov |

| Electrochemical Synthesis | Electrochemical cell, chloride source | Minimizes reagent use, high atom economy. |

Exploration of Unconventional Reactivity Modes

The classical reactivity of sulfonyl chlorides is dominated by nucleophilic substitution at the sulfur atom, leading to the formation of sulfonamides and sulfonate esters. wikipedia.orgnbinno.com However, future research is expected to uncover and harness unconventional reactivity patterns for this compound.

Prospective areas of exploration include:

Radical-Mediated Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl radicals under photoredox or thermal conditions. These radicals can participate in a variety of transformations, such as additions to alkenes and alkynes, providing access to complex sulfone-containing molecules. magtech.com.cn The presence of the chloroalkyl group could lead to subsequent or competing radical cyclization or rearrangement pathways.

Transition-Metal-Catalyzed Cross-Coupling: The sulfonyl chloride group can be used as a leaving group in transition-metal-catalyzed cross-coupling reactions. This "desulfonative" coupling would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the propane (B168953) chain, offering a novel disconnection approach in retrosynthesis.

Generation of Sulfenes: In the presence of a suitable base, alkanesulfonyl chlorides with α-hydrogens can eliminate hydrogen chloride to form highly reactive sulfene (B1252967) intermediates. wikipedia.org The sulfene derived from this compound could be trapped with various nucleophiles or undergo cycloaddition reactions to generate unique heterocyclic structures.

| Reactivity Mode | Potential Transformation | Synthetic Utility | References |

| Radical Chemistry | Addition to unsaturated bonds | Formation of complex sulfones | magtech.com.cn |

| Cross-Coupling | Desulfonative C-C or C-X bond formation | Novel retrosynthetic disconnections | |

| Sulfene Generation | [2+2] cycloadditions, nucleophilic trapping | Access to four-membered sulfur-containing rings and other heterocycles | wikipedia.org |

Catalytic Systems for Enhanced Selectivity and Efficiency

The presence of two distinct electrophilic centers in this compound makes chemoselectivity a key challenge. Future research will focus on the development of catalytic systems that can precisely control which site reacts, enabling more sophisticated synthetic applications.

Potential catalytic strategies include:

Organocatalysis: Chiral organocatalysts, such as peptides or cinchona alkaloid derivatives, could be employed to achieve enantioselective sulfonylation of alcohols or amines. nih.gov Furthermore, catalysts could be designed to selectively activate one electrophilic site over the other through non-covalent interactions.

Photoredox Catalysis: As mentioned, photoredox catalysis can be used to generate sulfonyl radicals. Catalytic systems could be developed to control the subsequent reactions of these radicals, promoting specific bond formations while preserving the alkyl chloride moiety for later functionalization.

Transition-Metal Catalysis: Transition-metal catalysts could be utilized to selectively activate the C-Cl bond for cross-coupling reactions while leaving the sulfonyl chloride group intact, or vice versa. This orthogonal reactivity would be highly valuable for the streamlined synthesis of complex molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and use of sulfonyl chlorides can involve exothermic and potentially hazardous reactions. rsc.orgchemrxiv.org Flow chemistry offers significant advantages in terms of safety, control, and scalability.

Future research in this area will likely involve:

Continuous Synthesis of this compound: Developing a continuous flow process for the synthesis of the title compound would allow for better temperature control, reduced reaction volumes, and safer handling of hazardous reagents. rsc.orgmdpi.com This approach can lead to higher space-time yields compared to batch processes. rsc.org

Automated Multi-step Synthesis: Integrating the flow synthesis of this compound with subsequent reaction steps in an automated platform would enable the rapid and efficient production of derivatives. For example, the crude output from the synthesis reactor could be directly mixed with a stream of an amine to produce a sulfonamide in a continuous fashion.

Kinetic and Mechanistic Studies: Flow reactors are excellent tools for studying reaction kinetics and mechanisms due to the precise control over reaction parameters like time, temperature, and concentration. rsc.org This could provide deeper insights into the reactivity of this compound.

Applications in Emerging Areas of Chemical Science